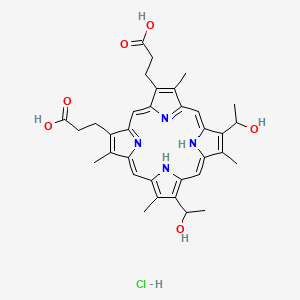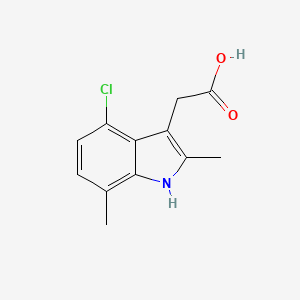
2-(3-Methylphenyl)piperidin
Übersicht
Beschreibung
2-(3-Methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The compound 2-(3-Methylphenyl)piperidine features a piperidine ring substituted at the second position with a 3-methylphenyl group. This structural motif is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
2-(3-Methylphenyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been observed to have therapeutic properties, including anticancer potential . They can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .
Biochemical Pathways
Piperidine and its derivatives, including 2-(3-methylphenyl)piperidine, are known to influence several signaling pathways crucial for the establishment of cancers .
Result of Action
Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They can regulate several crucial signaling pathways essential for the establishment of cancers .
Biochemische Analyse
Biochemical Properties
Piperidine, a structural element within many pharmaceuticals and alkaloids, has been found to have significant roles in various biochemical reactions
Cellular Effects
Piperidine derivatives have been found to have significant effects on various types of cells and cellular processes . They can inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Molecular Mechanism
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been synthesized and studied in various laboratory settings .
Dosage Effects in Animal Models
The effects of 2-(3-Methylphenyl)piperidine at different dosages in animal models are not well-documented. Piperine, a piperidine alkaloid, has been studied in animal models. At doses of 10 and 100 µg/mL, piperine inhibits IL-6, MMP-13, activator protein 1 (AP-1) and reduces PGE2 in a dose-dependent manner .
Metabolic Pathways
Piperine, a piperidine alkaloid, does not undergo any metabolic change during absorption .
Transport and Distribution
Piperidine derivatives are known to be transported and distributed within cells and tissues .
Subcellular Localization
Proteins and other biomolecules can be localized to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)piperidine typically involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride is replaced by the piperidine ring.
Industrial Production Methods: Industrial production of 2-(3-Methylphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of 2-(3-Methylphenyl)piperidine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
3-Methylpiperidine: A piperidine derivative with a methyl group at the third position.
Phenylpiperidine: A piperidine ring substituted with a phenyl group.
Uniqueness: 2-(3-Methylphenyl)piperidine is unique due to the presence of both a 3-methylphenyl group and a piperidine ring. This combination imparts distinct chemical and pharmacological properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFXSWPGGIAPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-dichloro-4-[(2,4-dichlorophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1637228.png)
![N'-[2-(2-cyanoethenyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B1637234.png)




![(3-Acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B1637259.png)


